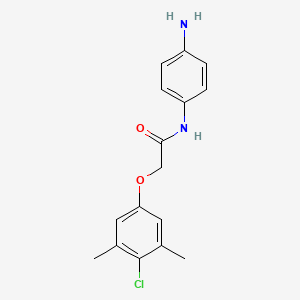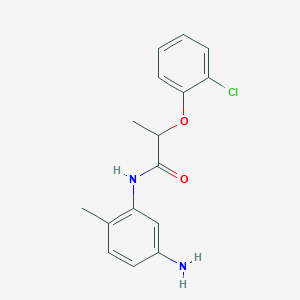
N-(5-Amino-2-methylphenyl)-2-(2-chlorophenoxy)-propanamide
Descripción general
Descripción
N-(5-Amino-2-methylphenyl)-2-(2-chlorophenoxy)-propanamide, also known as 5-Amino-2-methylphenyl-2-chlorophenoxypropanamide, is a compound that is widely used in scientific research. It is an amide derivative of 2-chlorophenoxyacetic acid and 5-amino-2-methylphenol. It has a wide range of applications in scientific research, including synthesis and biochemical and physiological studies.
Aplicaciones Científicas De Investigación
Antibacterial Activity
The synthesis of various amide derivatives, including N-(2,5-dimethyl-1H-pyrrol-1-yl)-3-[(4-methylphenyl)amino]propanamide, has led to compounds exhibiting good antibacterial activity against specific bacteria like Rhizobium radiobacter (Tumosienė et al., 2012).
Anticonvulsant Studies
Research on N-Benzyl-3-[(chlorophenyl)amino] propanamides, which are structurally similar to the compound , showed these substances to be effective in anticonvulsant models. These compounds were found to be more potent than some standard drugs in treating generalized seizures (Idris et al., 2011).
Inhibitors of Matrix Metalloproteinases
Compounds like (2S)-N-[5-(4-chlorophenyl)-2,3-dihydro-6H-1,3,4-thiadiazin-2-ylidene]-2-[(phenylsulfonyl)amino]propanamide have been identified as potent inhibitors of matrix metalloproteinases, enzymes involved in various physiological and pathological processes (Schröder et al., 2001).
Muscle Relaxant and Anticonvulsant Activities
The research on N-Substituted 3-amino-2-methyl-N-(3-phenyl-5-isoxazolyl)propanamide derivatives has highlighted their potential as muscle relaxants and anticonvulsants, offering insights into the broader therapeutic potential of such compounds (Tatee et al., 1986).
Antimicrobial Properties
The synthesis of 3-(4-Acetylphenyl)-(2-methyl)-2-chloro(bromo, thiocyanato)propanamides and their testing for antibacterial and antifungal activities highlight the antimicrobial potential of these compounds (Baranovskyi et al., 2018).
Local Anesthetic Activity
Newly synthesized basic N·(5-aryl·1,3,4-oxadiazol-2-yl) propanamides and butanamides displayed considerable local anesthetic activity, suggesting potential medical applications in this area (Saxena et al., 1984).
Propiedades
IUPAC Name |
N-(5-amino-2-methylphenyl)-2-(2-chlorophenoxy)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-10-7-8-12(18)9-14(10)19-16(20)11(2)21-15-6-4-3-5-13(15)17/h3-9,11H,18H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMRBYEJQNRXZEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)NC(=O)C(C)OC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3,5-Dimethyl-4-[(2-methylphenyl)methoxy]benzaldehyde](/img/structure/B1437932.png)
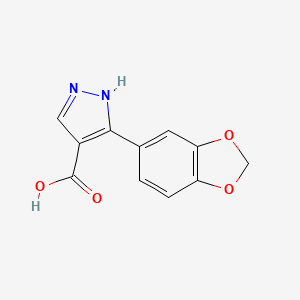
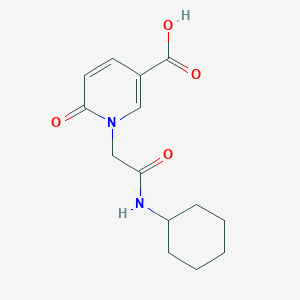

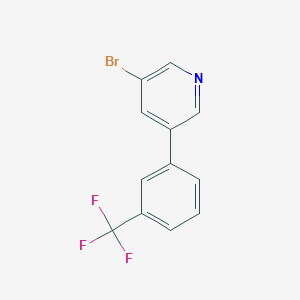
![7-cyclopropyl-2,4-dioxo-1-propyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1437940.png)

![4-fluoro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]aniline](/img/structure/B1437942.png)



